molecular formula C17H19N3O3S3 B2965192 N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260919-45-6

N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2965192
CAS No.: 1260919-45-6
M. Wt: 409.54
InChI Key: NQSMGHCEISOOJG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-[2-(thiophen-2-yl)ethyl] substituent at position 3 and a 2-(sulfanyl)acetamide group at position 2, with a 2-methoxyethyl chain extending from the acetamide nitrogen.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S3/c1-23-8-6-18-14(21)11-26-17-19-13-5-10-25-15(13)16(22)20(17)7-4-12-3-2-9-24-12/h2-3,5,9-10H,4,6-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSMGHCEISOOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C23H23N3O2S3
Molecular Weight 469.64 g/mol
IUPAC Name 2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an antagonist for certain receptors involved in cancer pathways. The presence of thiophene and thieno[3,2-d]pyrimidine moieties suggests potential interactions with enzymes and receptors critical in cellular signaling pathways.

Biological Activity

  • Anticancer Activity :
    • Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated a library of thienodiazepine derivatives for their ability to inhibit the p53-Mdm2 interaction, with some compounds showing promising antagonistic activity against cancer cell lines .
  • Enzyme Inhibition :
    • The compound's structural features allow it to inhibit specific enzymes involved in tumor progression. Inhibitors targeting matrix metalloproteinases (MMPs) have been linked to reduced metastasis in cancer models .
  • Neuroprotective Effects :
    • Preliminary findings suggest that related compounds may offer neuroprotective benefits by modulating neurotransmitter systems, although further research is needed to establish the efficacy of this specific compound in neuroprotection.

Case Study 1: Anticancer Screening

A recent study screened a drug library on multicellular spheroids to identify novel anticancer agents. Among the compounds tested, those with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines .

Case Study 2: Enzyme Interaction

Research involving enzyme assays indicated that derivatives of this compound could inhibit MMPs effectively. The inhibition was quantified using IC50 values, showcasing the compound's potential as a therapeutic agent in managing cancer metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Core Structure Substituents Key Properties Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one - 3-[2-(thiophen-2-yl)ethyl]
- N-(2-methoxyethyl)-sulfanylacetamide
- Enhanced solubility due to methoxyethyl group
- Potential for π-stacking interactions
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one - 3-phenyl
- N-(4-nitrophenyl)
- Electron-withdrawing nitro group may reduce metabolic stability
- Higher lipophilicity
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine - N-phenyl
- Fused triazole ring
- Rigid planar structure
- Improved DNA intercalation potential
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine-based - 4,6-distyryl
- N-(4-chlorophenyl)
- Extended conjugation for fluorescence
- Chlorophenyl enhances halogen bonding

Key Observations

Structural Flexibility vs. Rigidity: The target compound’s 3-[2-(thiophen-2-yl)ethyl] group introduces conformational flexibility compared to rigid analogs like 10a (benzothieno-triazolo-pyrimidine) . This flexibility may influence binding to dynamic enzyme pockets. In contrast, 2-[(6-Ethyl-4-oxo-3-phenyl-...]acetamide () has a planar thieno[2,3-d]pyrimidinone core, favoring π-π interactions but limiting solubility .

Solubility and Bioavailability: The N-(2-methoxyethyl) substituent in the target compound improves aqueous solubility compared to N-(4-nitrophenyl) or N-phenyl derivatives, which are more lipophilic . Methoxyethyl chains are known to reduce crystallization efficiency, as seen in other acetamide syntheses (e.g., 68–74% yields for 10a–c in ) .

Synthetic Routes :

  • The target compound likely follows a nucleophilic substitution pathway similar to and , where chloroacetamide intermediates react with thiol-containing heterocycles under basic conditions (e.g., NaOAc or K₂CO₃) .
  • By contrast, N-(4-sulfamoylphenyl)-2-thioxoacetamide derivatives () require sulfurization steps, complicating scalability .

Spectroscopic Characterization: The sulfanylacetamide moiety in the target compound would exhibit distinct ¹H NMR signals for the methylene group (δ ~4.0–4.5 ppm) and thioether linkage, comparable to analogs in and . IR spectra would show strong carbonyl stretches (~1660–1700 cm⁻¹) for the pyrimidinone and acetamide groups, as seen in related compounds .

The thiophen-2-yl group may enhance interactions with cysteine-rich kinase domains, as observed in thiophene-containing inhibitors .

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